molecular formula C7H7ClN2O2 B13560503 3-(5-Chloropyrazin-2-YL)propanoic acid

3-(5-Chloropyrazin-2-YL)propanoic acid

Cat. No.: B13560503
M. Wt: 186.59 g/mol
InChI Key: WBLIQBCYCOUWIM-UHFFFAOYSA-N
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Description

3-(5-Chloropyrazin-2-YL)propanoic acid is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound features a pyrazine ring substituted with a chlorine atom at the 5-position and a propanoic acid group at the 3-position. It is used primarily in pharmaceutical and chemical research.

Preparation Methods

The synthesis of 3-(5-Chloropyrazin-2-YL)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyrazine-2-carboxylic acid with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and hydrolysis to yield the final product .

Chemical Reactions Analysis

3-(5-Chloropyrazin-2-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(5-Chloropyrazin-2-YL)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloropyrazin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

3-(5-Chloropyrazin-2-YL)propanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

3-(5-chloropyrazin-2-yl)propanoic acid

InChI

InChI=1S/C7H7ClN2O2/c8-6-4-9-5(3-10-6)1-2-7(11)12/h3-4H,1-2H2,(H,11,12)

InChI Key

WBLIQBCYCOUWIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Cl)CCC(=O)O

Origin of Product

United States

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